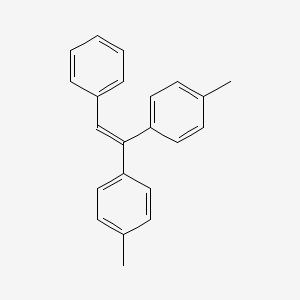
5-Ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione, also known as phenobarbital, is a barbiturate derivative. It is widely recognized for its use as an anticonvulsant and sedative. Phenobarbital has been a cornerstone in the treatment of epilepsy and other seizure disorders for many decades .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenobarbital can be synthesized through a multi-step process starting from benzyl chloride. The synthetic route involves the following steps :
Benzyl chloride reacts with cyanide ion: to form benzyl cyanide.
Hydrolysis of benzyl cyanide: yields phenylacetic acid.
Esterification of phenylacetic acid with ethanol: produces ethyl phenyl acetate.
Reaction of ethyl phenyl acetate with diethyloxalate: in the presence of absolute ethanol and sodium metal forms diethyl phenyl oxalato acetate.
Distillation of diethyl phenyl oxalato acetate: at 180°C results in phenyl malonic ester.
Treatment of phenyl malonic ester with ethyl bromide and sodium ethoxide: gives ethyl phenyl malonic ester.
Condensation of ethyl phenyl malonic ester with urea: yields phenobarbital.
Industrial Production Methods
Industrial production of phenobarbital follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Phenobarbital undergoes various chemical reactions, including:
Oxidation: Phenobarbital can be oxidized to form hydroxyphenobarbital.
Reduction: Reduction reactions can convert phenobarbital to its corresponding alcohol derivatives.
Substitution: Phenobarbital can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Hydroxyphenobarbital.
Reduction: Alcohol derivatives of phenobarbital.
Substitution: Various substituted phenobarbital derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Phenobarbital has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying barbiturates.
Biology: Employed in research on neurotransmitter systems and their modulation.
Medicine: Extensively studied for its anticonvulsant properties and its role in managing epilepsy.
Industry: Used in the synthesis of other pharmaceutical compounds and as a standard in quality control processes
Mecanismo De Acción
Phenobarbital exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It binds to an allosteric site on the GABA_A receptor, increasing the duration of chloride ion channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Primidone: Another barbiturate derivative used as an anticonvulsant.
Pentobarbital: A barbiturate with similar sedative and hypnotic properties.
Secobarbital: Known for its use as a sedative and anesthetic.
Uniqueness
Phenobarbital is unique due to its long duration of action and its ability to induce enzymes in the cytochrome P450 system, which affects the metabolism of other drugs. This property makes it particularly useful in managing chronic conditions like epilepsy .
Propiedades
Número CAS |
57353-53-4 |
|---|---|
Fórmula molecular |
C12H12N2O4 |
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
5-ethyl-5-phenoxy-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O4/c1-2-12(18-8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17) |
Clave InChI |
ILYXBEBFVPWKOM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)

![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)
![1-[3,5-Bis(hexadecyloxy)phenyl]methanamine--hydrogen chloride (1/1)](/img/structure/B14608887.png)

![1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608899.png)
![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)
